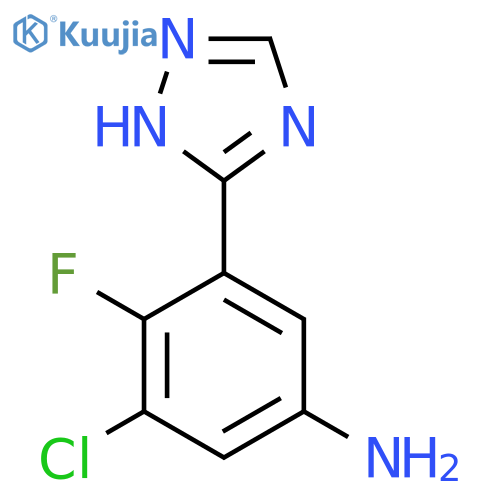Cas no 2138111-04-1 (3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline)

3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
- 2138111-04-1
- EN300-1142564
-
- インチ: 1S/C8H6ClFN4/c9-6-2-4(11)1-5(7(6)10)8-12-3-13-14-8/h1-3H,11H2,(H,12,13,14)
- InChIKey: RBMDLLDKMCHYML-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1F)C1=NC=NN1)N
計算された属性
- せいみつぶんしりょう: 212.0265021g/mol
- どういたいしつりょう: 212.0265021g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 67.6Ų
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142564-0.05g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
| Enamine | EN300-1142564-0.25g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1142564-1.0g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 1g |
$743.0 | 2023-05-23 | ||
| Enamine | EN300-1142564-10.0g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 10g |
$3191.0 | 2023-05-23 | ||
| Enamine | EN300-1142564-0.5g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-1142564-5g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 95% | 5g |
$2152.0 | 2023-10-26 | |
| Enamine | EN300-1142564-0.1g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
| Enamine | EN300-1142564-5.0g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 5g |
$2152.0 | 2023-05-23 | ||
| Enamine | EN300-1142564-2.5g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
| Enamine | EN300-1142564-1g |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138111-04-1 | 95% | 1g |
$743.0 | 2023-10-26 |
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline 関連文献
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)anilineに関する追加情報
Introduction to 3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS No. 2138111-04-1)
3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS No. 2138111-04-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the class of aniline derivatives, characterized by the presence of a halogenated aromatic ring system and a heterocyclic triazole moiety. The combination of these structural features makes it a versatile intermediate in the synthesis of various bioactive molecules.
The molecular structure of 3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline consists of a benzene ring substituted with chlorine at the 3-position, fluorine at the 4-position, and a 1H-1,2,4-triazole ring linked at the 5-position. This arrangement imparts distinct electronic and steric properties that are highly valuable for medicinal chemistry applications. The presence of both chloro and fluoro substituents enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been a growing interest in developing novel compounds with triazole moieties due to their broad spectrum of biological activities. The triazole ring in 3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline serves as a key pharmacophore, contributing to its potential as an intermediate in the synthesis of antimicrobial, antiviral, and anticancer agents. The halogenated aromatic system further enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
One of the most compelling aspects of 3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline is its utility in the development of targeted therapies. Researchers have leveraged its structural framework to design molecules that interact selectively with specific biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and enzymes involved in cancer progression. The fluorine substituent, in particular, has been found to improve binding affinity and reduce metabolic degradation, making it an attractive feature for drug candidates.
The synthesis of 3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the functionalization of aniline derivatives using chlorination and fluorination reagents to introduce the halogen atoms at the desired positions. Subsequently, the triazole ring is incorporated through cyclocondensation reactions involving appropriate precursors. These synthetic routes underscore the compound's importance as a building block in medicinal chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of 3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to proteins involved in inflammatory pathways and signal transduction. Such insights have guided the development of novel therapeutic strategies aimed at modulating these pathways for treating chronic diseases.
The agrochemical sector has also explored the potential of 3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline as a precursor for developing advanced pesticides and herbicides. Its structural features make it suitable for designing compounds that target specific enzymes in pests while minimizing environmental impact. This aligns with global efforts to develop sustainable agricultural practices that rely on innovative chemical solutions.
In conclusion,3-chloro-4-fluoro-5-(H-1,H-2,H-4-triazol-3-yl)aniline (CAS No. 2138111-04-1) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features and synthetic accessibility make it an invaluable tool for researchers seeking to develop innovative therapeutics and sustainable agricultural solutions.
2138111-04-1 (3-chloro-4-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline) 関連製品
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 6828-35-9(5-Chloro-2-iodoaniline)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 867340-26-9(2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid)
- 2137549-47-2(Furan, 3-(chloromethyl)-3-(2,2-difluoropropyl)tetrahydro-)
- 1190020-48-4(1-Naphthaldehyde-d7)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 1261477-91-1(2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)
- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)
- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)